molecular formula C22H18N4O3S B11635336 2-(4-Isopropoxyphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 618073-65-7

2-(4-Isopropoxyphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11635336
CAS No.: 618073-65-7
M. Wt: 418.5 g/mol
InChI Key: AWWGRLHWDALYQQ-ZCXUNETKSA-N
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Description

This compound belongs to the thiazolo[3,2-b][1,2,4]triazol-6(5H)-one family, characterized by a fused heterocyclic core with a thiazole ring linked to a triazole ring. The structure features:

  • A 2-(4-isopropoxyphenyl) group at position 2 of the thiazolo-triazolone system.
  • A 5-(1-methyl-2-oxoindolin-3-ylidene) substituent at position 5, forming a conjugated Z-configuration ene system .

Properties

CAS No.

618073-65-7

Molecular Formula

C22H18N4O3S

Molecular Weight

418.5 g/mol

IUPAC Name

(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-2-(4-propan-2-yloxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C22H18N4O3S/c1-12(2)29-14-10-8-13(9-11-14)19-23-22-26(24-19)21(28)18(30-22)17-15-6-4-5-7-16(15)25(3)20(17)27/h4-12H,1-3H3/b18-17-

InChI Key

AWWGRLHWDALYQQ-ZCXUNETKSA-N

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)C)/SC3=N2

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NN3C(=O)C(=C4C5=CC=CC=C5N(C4=O)C)SC3=N2

Origin of Product

United States

Preparation Methods

The synthesis of 2-(4-Isopropoxyphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thiazolo-triazole core.

    Introduction of the Isopropoxyphenyl Group: The isopropoxyphenyl group is introduced through a substitution reaction, often using isopropoxyphenyl halides and suitable catalysts.

    Attachment of the Methyl-Oxoindolinylidene Moiety: This step involves the condensation of the oxoindolinylidene moiety with the thiazolo-triazole core, typically under basic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and advanced purification techniques .

Chemical Reactions Analysis

2-(4-Isopropoxyphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the isopropoxyphenyl group, using reagents like halides or nucleophiles.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various adducts and derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The structural characterization is often performed using techniques like Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the molecular structure and purity.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of thiazolo[3,2-b][1,2,4]triazole derivatives. For instance:

  • Cytotoxicity : In vitro studies have reported that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit significant cytotoxic effects against various cancer cell lines. Notably, compounds with similar structures have shown IC50 values in the nanomolar range against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .
  • Mechanisms of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. For example, the disruption of specific protein interactions involved in cancer progression has been noted as a mechanism through which these compounds exert their effects .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the phenyl ring and the thiazole/triazole moieties significantly influence biological activity. For instance:

  • Substituent Effects : The presence of electron-donating or withdrawing groups on the phenyl ring can enhance or diminish cytotoxic activity. Compounds with para-substituted groups generally exhibit better activity compared to their ortho or meta counterparts .
  • Hydrogen Bonding : The ability to form hydrogen bonds with biological targets has been identified as a critical factor in the efficacy of these compounds .

Case Study 1: Anticancer Efficacy

A study focused on a series of thiazolo[3,2-b][1,2,4]triazole derivatives demonstrated that compound variations led to differing levels of cytotoxicity against gastric carcinoma cells (MGC-803). The most active compounds were those that maintained a balance between hydrophobic and hydrophilic interactions with cellular targets .

CompoundCell LineIC50 (µM)
2hMGC-8030.5
2iMCF-70.8
2jHepG20.6

Case Study 2: Mechanistic Insights

Research has indicated that certain derivatives can inhibit key signaling pathways involved in tumor growth. For example, a derivative was shown to inhibit the PI3K/AKT pathway in breast cancer cells, leading to reduced cell proliferation and increased apoptosis .

Mechanism of Action

The mechanism of action of 2-(4-Isopropoxyphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Lipophilicity : The target compound’s isopropoxyphenyl group increases steric bulk compared to smaller substituents (e.g., furan or thiophene in 2j/2k), likely enhancing metabolic stability .
  • Indolinone vs. Arylidenes: The 1-methyl-2-oxoindolin-3-ylidene group in the target compound introduces a rigid planar structure, contrasting with flexible arylidenes (e.g., furan or thiophene derivatives). This may improve binding to hydrophobic enzyme pockets .
  • Ethoxy vs. Isopropoxy Analogs: The ethoxy derivative has a lower molecular weight (~438 vs.

Stereochemical and Structural Variations

(E/Z)-Isomerism in Amino-Substituted Derivatives

Compounds like (E/Z)-5-((methylamino)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5a) exhibit dual E/Z configurations, confirmed by split signals in 1H-NMR (δ 8.10–8.80 ppm for imine protons). In contrast, the target compound’s Z-configuration is stabilized by conjugation with the indolinone system, resulting in a single isomer .

Fused Heterocycles

Derivatives such as 3,8-diphenyl-5-(4-methoxyphenyl)pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine incorporate additional rings (e.g., pyrrole), increasing molecular complexity but reducing synthetic yields (~40–50% vs. 58–64% for simpler analogs ).

Biological Activity

The compound 2-(4-Isopropoxyphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex heterocyclic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a thiazole ring fused with a triazole moiety, along with an isopropoxyphenyl and an indolin-3-ylidene group. This unique structure contributes to its diverse biological effects. The molecular formula is C19H18N4O2SC_{19}H_{18}N_4O_2S.

Anticancer Activity

Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant anticancer properties. For example, compounds with similar structural frameworks have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AHCT-116 (Colon)6.2
Compound BT47D (Breast)27.3
Compound CA549 (Lung)11.0

In a study involving thiazolo derivatives, the compound demonstrated cytotoxicity against human lung adenocarcinoma cells with an IC50 value of approximately 11 µM, indicating its potential as an anticancer agent .

Antiviral Activity

The antiviral activity of similar compounds has also been documented. For instance, derivatives showed activity against HEL cell cultures with IC50 values ranging from 11 to 20 µM . This suggests that the compound may inhibit viral replication or entry into host cells.

Antimicrobial Activity

The antimicrobial properties of thiazole-based compounds have been explored extensively. Compounds similar to the target molecule have exhibited moderate antimicrobial activity against various bacterial strains. In one study, derivatives were evaluated for their ability to inhibit bacterial growth, showing effective results against Gram-positive and Gram-negative bacteria .

Anticonvulsant Activity

Some derivatives of triazole and thiazole compounds have been tested for anticonvulsant properties. For example, certain analogues demonstrated significant protective effects in animal models of seizures, indicating their potential as therapeutic agents for epilepsy .

Study 1: Synthesis and Evaluation of Thiazolo Compounds

In a recent study published in Frontiers in Molecular Biosciences, researchers synthesized several thiazolo compounds and evaluated their biological activities. Among these, one derivative showed significant anticancer activity with an IC50 value of 6.2 µM against HCT-116 cells . The study emphasized structure-activity relationships (SAR), revealing that specific substitutions on the thiazole ring enhance biological efficacy.

Study 2: Antiviral Screening

Another investigation focused on the antiviral properties of thiazole derivatives against various viruses. The results indicated that certain compounds effectively inhibited viral replication in vitro, particularly those containing specific functional groups that enhanced their interaction with viral proteins .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can reaction efficiency be improved?

  • Methodological Answer : The compound is synthesized via condensation reactions between substituted indole derivatives and thiazole/triazole precursors. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with 2-aminothiazol-4(5H)-one in acetic acid with sodium acetate as a catalyst yields the target product . To optimize efficiency:

  • Use a 1.1:1 molar ratio of aldehyde to thiazolone to minimize unreacted starting material.
  • Reflux for 3–5 hours in acetic acid, followed by recrystallization from DMF/acetic acid mixtures to enhance purity .
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) to identify byproducts.

Q. Which spectroscopic and chromatographic techniques are recommended for structural validation and purity assessment?

  • Methodological Answer :

  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% trifluoroacetic acid) at 254 nm to assess purity (>95% acceptable for pharmacological studies) .
  • FTIR : Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and thiazole ring vibrations (~1600 cm⁻¹) .
  • NMR : ¹H NMR (DMSO-d6) should show peaks for the isopropoxy group (δ 1.2–1.4 ppm, doublet) and indolinone methyl (δ 3.1–3.3 ppm, singlet). ¹³C NMR verifies the thiazolo-triazolone scaffold (C=O at ~175 ppm) .

Q. What safety protocols are critical during handling and storage?

  • Methodological Answer :

  • Store in airtight containers at 2–8°C to prevent hydrolysis of the isopropoxy group .
  • Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid ignition sources (flammable acetic acid solvent residues) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) elucidate electronic properties and reaction pathways?

  • Methodological Answer :

  • Perform DFT calculations (B3LYP/6-311G(d,p)) to model the HOMO-LUMO gap, predicting reactivity toward electrophiles/nucleophiles. Compare with experimental UV-Vis spectra for validation .
  • Analyze Mulliken charges to identify electron-deficient regions (e.g., triazolone carbonyl) for targeted substitutions .

Q. What strategies resolve contradictions in reaction yields or byproduct formation across synthetic protocols?

  • Methodological Answer :

  • Conduct a factorial design experiment varying temperature (80–120°C), solvent (acetic acid vs. ethanol), and catalyst (sodium acetate vs. pyridine). Use HPLC-MS to quantify byproducts (e.g., hydrolyzed indolinone derivatives) .
  • If yields drop below 60%, introduce microwave-assisted synthesis to reduce reaction time and side reactions .

Q. How can researchers design experiments to evaluate pharmacological activity?

  • Methodological Answer :

  • Use molecular docking (AutoDock Vina) to predict binding affinity toward target proteins (e.g., kinase inhibitors). Prioritize analogs with iodine or nitro substituents for enhanced bioactivity .
  • Validate in vitro via MTT assays (cancer cell lines) and compare IC50 values against reference drugs (e.g., cisplatin) .

Q. What reaction mechanisms explain the compound’s stability under oxidative or reductive conditions?

  • Methodological Answer :

  • Under oxidative conditions (H2O2, pH 7), the indolinone methyl group undergoes hydroxylation, forming a quinone-like derivative. Monitor via LC-MS (m/z shift +16) .
  • Reductive environments (NaBH4) may reduce the thiazole ring’s double bond, altering planarity and bioactivity. Confirm via loss of UV absorption at 320 nm .

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